Methyl 2,5-bis(methylsulfonyl)benzoate
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Overview
Description
Methyl 2,5-bis(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O6S2. It consists of a benzoate core substituted with two methylsulfonyl groups at the 2 and 5 positions and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis(methylsulfonyl)benzoate typically involves the sulfonation of methyl benzoate followed by methylation. One common method includes the reaction of methyl benzoate with chlorosulfonic acid to introduce the sulfonyl groups, followed by methylation using dimethyl sulfate under basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-bis(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methylsulfonyl groups.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2,5-bis(methylsulfonyl)benzoate has diverse applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in drug development due to its unique chemical properties.
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,5-bis(methylsulfonyl)benzoate involves its ability to undergo various chemical transformations. The sulfonyl groups can act as electron-withdrawing groups, influencing the reactivity of the benzoate core. This can affect the compound’s interaction with other molecules and its overall chemical behavior .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,5-dimethylbenzoate: Lacks the sulfonyl groups, resulting in different reactivity and applications.
Methyl 2,5-dichlorobenzoate: Contains chlorine atoms instead of sulfonyl groups, leading to different chemical properties.
Uniqueness
Properties
IUPAC Name |
methyl 2,5-bis(methylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S2/c1-16-10(11)8-6-7(17(2,12)13)4-5-9(8)18(3,14)15/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBRRKSEGVVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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